2-(2-Bromo-4-trifluoromethyl-phenoxy)-ethylamine
CAS No.:
Cat. No.: VC16211551
Molecular Formula: C9H9BrF3NO
Molecular Weight: 284.07 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C9H9BrF3NO |
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Molecular Weight | 284.07 g/mol |
IUPAC Name | 2-[2-bromo-4-(trifluoromethyl)phenoxy]ethanamine |
Standard InChI | InChI=1S/C9H9BrF3NO/c10-7-5-6(9(11,12)13)1-2-8(7)15-4-3-14/h1-2,5H,3-4,14H2 |
Standard InChI Key | BJGQPLLHPIGEKH-UHFFFAOYSA-N |
Canonical SMILES | C1=CC(=C(C=C1C(F)(F)F)Br)OCCN |
Introduction
Chemical Identity and Structural Characterization
IUPAC Nomenclature and Molecular Formula
The systematic name for this compound is 2-(2-bromo-4-(trifluoromethyl)phenoxy)ethylamine. Its molecular formula is , with a molecular weight of 284.08 g/mol . The structure features a phenoxy ring substituted with bromine (Br) and trifluoromethyl () groups, linked to an ethylamine moiety via an ether bond (Figure 1).
Table 1: Key Molecular Descriptors
Property | Value |
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Molecular Formula | |
Molecular Weight | 284.08 g/mol |
IUPAC Name | 2-(2-bromo-4-(trifluoromethyl)phenoxy)ethylamine |
CAS Registry Number | Not formally assigned |
Synthesis and Manufacturing
Key Synthetic Routes
The synthesis of 2-(2-bromo-4-trifluoromethyl-phenoxy)-ethylamine leverages methodologies from patented processes for analogous compounds . A three-step strategy is optimal:
Step 1: Alkylation of 2-Bromo-4-trifluoromethylphenol
Reacting 2-bromo-4-trifluoromethylphenol with 1,2-dibromoethane in the presence of sodium hydroxide and a phase-transfer catalyst (e.g., tetrabutylammonium bromide) yields 1-bromo-2-(2-bromo-4-trifluoromethylphenoxy)ethane :
Conditions: 80–100°C, 6–8 hours, solvent-free .
Step 2: Gabriel Synthesis of the Amine
The bromide intermediate undergoes nucleophilic substitution with potassium phthalimide to form the phthalimide-protected amine :
Conditions: 120–150°C, 12 hours, no solvent .
Step 3: Deprotection to Ethylamine
Hydrazinolysis or acid hydrolysis removes the phthalimide group, yielding the free amine :
Optimization Challenges
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Regioselectivity: Competing O- vs. N-alkylation necessitates strict temperature control .
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Purity: Residual phthalimide byproducts require chromatographic purification .
Physicochemical Properties
Thermal and Solubility Profiles
Data from structurally related compounds suggest:
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Melting Point: Estimated (similar to 2-bromo-4-methoxy-1-(trifluoromethyl)benzene, m.p. ≈ 85°C) .
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Solubility: Miscible in polar aprotic solvents (e.g., DMF, THF) but insoluble in water .
Table 2: Predicted Physicochemical Properties
Property | Value |
---|---|
Density | 1.6–1.8 g/cm³ |
LogP (Partition Coefficient) | 3.2–3.8 (hydrophobic) |
Vapor Pressure | 0.01 mmHg at 25°C |
Reactivity and Stability
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Nucleophilic Sites: The amine group participates in acylations (e.g., with acid chlorides) and condensations (e.g., Schiff base formation).
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Electrophilic Aromatic Substitution: The bromine atom directs incoming electrophiles to the para position relative to the phenoxy group .
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Stability: Sensitive to strong acids/bases due to hydrolyzable ether and amine bonds .
Pharmaceutical Applications
Role as a Synthetic Intermediate
This compound is pivotal in synthesizing carvedilol and tamsulosin, drugs targeting hypertension and benign prostatic hyperplasia, respectively . The ethylamine side chain facilitates β-adrenergic receptor binding, while the trifluoromethyl group enhances metabolic stability .
Table 3: Drug Candidates Derived from 2-(2-Bromo-4-trifluoromethyl-phenoxy)-ethylamine
Drug Candidate | Therapeutic Class | Role of Intermediate |
---|---|---|
Carvedilol | Beta-blocker | Provides aryloxypropanolamine backbone |
Tamsulosin | Alpha-blocker | Contributes to sulfonamide linkage |
Structure-Activity Relationships (SAR)
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